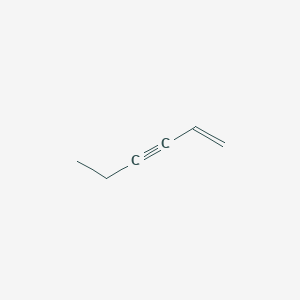

1-Hexen-3-yne

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hexen-3-yne can be synthesized through several methods. One common approach involves the reaction of ethylacetylene with vinyl bromide in the presence of a strong base such as sodium amide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic coupling of acetylene and ethylene. This process is carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or nickel. The reaction yields this compound with high efficiency and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hexen-3-yne undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.

Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon results in the formation of hexane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), ozone (O3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Sodium amide (NaNH2), vinyl bromide (C2H3Br)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Hexane

Substitution: Various substituted enynes

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Synthesis

1-Hexen-3-yne serves as an essential building block in organic synthesis. Its reactivity allows it to undergo various transformations, including:

- Enyne Metathesis : This reaction is crucial for forming complex molecules and polymers.

- Nucleophilic Substitution : The compound can act as a nucleophile, participating in substitution reactions with electrophiles.

Synthetic Routes

this compound can be synthesized through various methods:

- Nucleophilic Substitution : Reacting ethylacetylene with vinyl bromide in the presence of sodium amide.

- Catalytic Coupling : Industrially produced via the coupling of acetylene and ethylene using metal catalysts like palladium or nickel under high pressure and temperature conditions.

Potential Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study highlighted its ability to inhibit bacterial growth by disrupting cell membrane integrity, possibly through the formation of reactive oxygen species (ROS) that damage bacterial cells. This property positions it as a candidate for developing new antimicrobial agents.

Enzyme Interactions

The compound has been studied for its interactions with cytochrome P450 enzymes, which are pivotal in drug metabolism. Inhibition of these enzymes could have significant implications for pharmacology, particularly concerning drug interactions and metabolic pathways.

Applications in Medicine

Given its biological activity, this compound holds promise as a precursor for pharmaceutical development. Its ability to modify enzyme activity can be leveraged in drug design, particularly for creating compounds targeting specific metabolic pathways or enhancing therapeutic efficacy.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials, including:

- Polymers : Its unique structure allows it to be incorporated into polymer matrices.

- Resins : Used in the production of resins that require specific chemical properties.

Case Study on Antimicrobial Activity

A study published in Journal of Natural Products explored the use of this compound as a lead compound for developing new antimicrobial agents. Researchers synthesized derivatives and tested their efficacy against various bacterial strains, finding that certain derivatives exhibited enhanced antibacterial properties compared to the parent compound.

Enzyme Inhibition Study

Another investigation focused on the inhibitory effects of this compound on cytochrome P450 enzymes. Results indicated that specific concentrations led to significant reductions in enzyme activity, suggesting potential applications in pharmacology for modulating drug metabolism.

Wirkmechanismus

The mechanism of action of 1-Hexen-3-yne in chemical reactions involves its ability to act as both a nucleophile and an electrophile. The presence of both a double bond and a triple bond allows it to participate in a wide range of reactions, including addition, substitution, and polymerization. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.

Vergleich Mit ähnlichen Verbindungen

1-Hexyne: A hydrocarbon with a single triple bond, used as a reagent in organic synthesis.

1-Hexene: A hydrocarbon with a single double bond, used in the production of polyethylene.

3-Hexyne: An isomer of 1-Hexen-3-yne with the triple bond located at the third carbon.

Uniqueness of this compound: this compound is unique due to the presence of both a double bond and a triple bond within its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of unsaturation. Its versatility makes it a valuable compound in synthetic chemistry and industrial applications.

Biologische Aktivität

1-Hexen-3-yne is an alkyne compound with significant biological activity. This article reviews its chemical properties, biological interactions, potential therapeutic applications, and relevant case studies.

This compound is characterized by a terminal alkyne functional group. Its molecular formula is , and it possesses a triple bond between the first and second carbon atoms. The compound is known for undergoing various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives useful in biological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins. The compound can form reactive intermediates through chemical transformations, influencing the activity of various biological molecules. These interactions can modulate enzyme functions and receptor activities, leading to diverse biological effects.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. In vitro assays have demonstrated its capacity to scavenge free radicals, which is crucial for mitigating oxidative stress in cells. This antioxidant activity was measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where lower absorbance indicated higher scavenging activity .

Therapeutic Applications

The potential therapeutic applications of this compound are broad:

- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, when combined with doxorubicin, it enhances the drug's efficacy against multidrug-resistant cancer cells by promoting nuclear accumulation and activating apoptotic pathways .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antioxidant Activity :

-

Study on Anticancer Properties :

- Objective : To assess the pro-apoptotic effects of this compound derivatives on cancer cell lines.

- Method : Various cancer cell lines were treated with the compound and analyzed for apoptosis markers.

- Results : Enhanced apoptosis was observed in treated cells, particularly in drug-resistant models .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Terminal alkyne | Antioxidant, anticancer |

| 5-Methoxy-1-pentyne | Methoxy group present | Varies; less reactive |

| 5-Methyl-1-heptyne | Methyl group present | Different reactivity |

Eigenschaften

IUPAC Name |

hex-1-en-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8/c1-3-5-6-4-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSRUWKGUGERFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160109 | |

| Record name | 1-Hexen-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13721-54-5 | |

| Record name | 1-Hexen-3-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexen-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.